![molecular formula C10H17N B14181308 (1S,4S,6R)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane CAS No. 849065-23-2](/img/structure/B14181308.png)
(1S,4S,6R)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,4S,6R)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[410]heptane is a bicyclic compound that features a unique azabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S,6R)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane can be achieved through a multi-step process. One common method involves the thermodynamic methylation of carvone using sodium hydride and methyl iodide in tetrahydrofuran at 20°C, followed by epoxidation with alkalinized hydrogen peroxide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1S,4S,6R)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions, alkoxides, and amines are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, (1S,4S,6R)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
The compound’s potential biological activity is of interest for drug discovery and development. Researchers investigate its interactions with biological targets to identify potential therapeutic applications.
Medicine
In medicine, the compound is explored for its potential pharmacological properties. Studies focus on its effects on various biological pathways and its potential as a lead compound for developing new drugs.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of novel compounds with specific properties.
Mechanism of Action
The mechanism of action of (1S,4S,6R)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Similar Compounds
- (1R,4R,5S)-1,8-Dimethyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene
- (1S,5S)-4-Methylene-1-(®-6-methylhept-5-en-2-yl)bicyclo[3.1.0]hexane
Uniqueness
(1S,4S,6R)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane is unique due to its azabicyclo structure, which distinguishes it from other similar compounds. This structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
849065-23-2 |
|---|---|
Molecular Formula |
C10H17N |
Molecular Weight |
151.25 g/mol |
IUPAC Name |
(1S,4S,6R)-1-methyl-4-prop-1-en-2-yl-7-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C10H17N/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9,11H,1,4-6H2,2-3H3/t8-,9+,10-/m0/s1 |
InChI Key |
VZDOAGOKIUOLFX-AEJSXWLSSA-N |
Isomeric SMILES |
CC(=C)[C@H]1CC[C@]2([C@@H](C1)N2)C |
Canonical SMILES |
CC(=C)C1CCC2(C(C1)N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 4-[[2-(4-methylphenyl)-4-quinolinyl]amino]-](/img/structure/B14181226.png)

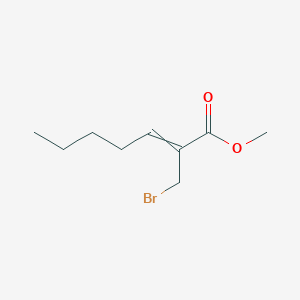
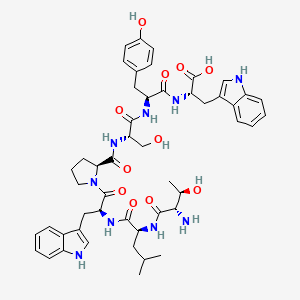
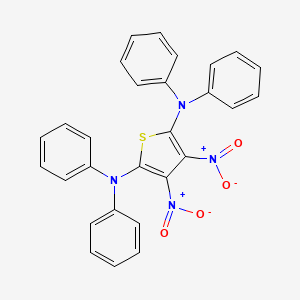


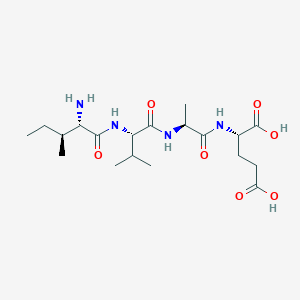

![L-Valine, N-[2-[[(ethoxycarbonyl)amino]carbonyl]benzoyl]-3-methyl-](/img/structure/B14181289.png)
![4-[5-(Furan-2-yl)pyrazin-2-yl]butane-1,2,3-triol](/img/structure/B14181295.png)
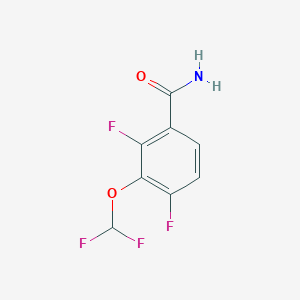
![N-(1-{Benzyl[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B14181304.png)
![1-Phenyl-2-{[3-(triethoxysilyl)propyl]sulfanyl}dodecan-1-one](/img/structure/B14181313.png)
